molecular formula C12H15Cl2NO2 B070018 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol CAS No. 191673-56-0

2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol

Cat. No.: B070018
CAS No.: 191673-56-0
M. Wt: 276.16 g/mol
InChI Key: WNVVRSBOQUEIFR-UHFFFAOYSA-N
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Description

2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol, also known as this compound, is a useful research compound. Its molecular formula is C12H15Cl2NO2 and its molecular weight is 276.16 g/mol. The purity is usually 95%.
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Properties

CAS No.

191673-56-0

Molecular Formula

C12H15Cl2NO2

Molecular Weight

276.16 g/mol

IUPAC Name

2-[2-(3,4-dichlorophenyl)morpholin-2-yl]ethanol

InChI

InChI=1S/C12H15Cl2NO2/c13-10-2-1-9(7-11(10)14)12(3-5-16)8-15-4-6-17-12/h1-2,7,15-16H,3-6,8H2

InChI Key

WNVVRSBOQUEIFR-UHFFFAOYSA-N

SMILES

C1COC(CN1)(CCO)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1COC(CN1)(CCO)C2=CC(=C(C=C2)Cl)Cl

Synonyms

2-[2-(3,4-Dichlorophenyl)morpholin-2-yl]ethanol

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CC(C)(C)OC(=O)N1CCOC(CCO)(c2ccc(Cl)c(Cl)c2)C1
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Synthesis routes and methods II

Procedure details

7.80 g (15.9 mmole) of 2-[4-t-butoxycarbonyl-2-(3,4-dichlorophenyl)-morpholin-2-yl]ethanol t-butyldimethylsilyl ether [prepared as described in step (c) above] were dissolved in 150 ml of methylene chloride and 7.05 g (35.5 mmole) of B-bromocatecholborane were added. The mixture was then stirred under a stream of nitrogen at room temperature for 2 hours. At the end of this time, 150 ml of water were added to the reaction mixture, and the mixture was then stirred for a further 2 hours. The reaction mixture was made basic by adding a 1 N aqueous solution of sodium hydroxide. It was then extracted with methylene chloride and the extract was washed with a saturated aqueous solution of sodium chloride. The organic extract was then dried over anhydrous sodium sulfate, and the solvent was removed by distillation under reduced pressure. The resulting residue was purified by silica gel column chromatography, using a gradient elution method, with mixtures of methylene chloride and methanol ranging from 19:1 to 17:3 by volume as the eluent, to obtain 4.40 g of the title compound.
Name
2-[4-t-butoxycarbonyl-2-(3,4-dichlorophenyl)-morpholin-2-yl]ethanol t-butyldimethylsilyl ether
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7.8 g
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150 mL
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7.05 g
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